N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]oxolane-2-carboxamide
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Overview
Description
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]oxolane-2-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]oxolane-2-carboxamide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The specific synthetic route may vary, but common methods include:
Knoevenagel condensation: This reaction involves the condensation of 1,3-thiazolidine-2,4-dione with aromatic aldehydes in the presence of a base catalyst.
Biginelli reaction: A multi-component reaction that combines urea, aldehydes, and β-keto esters to form dihydropyrimidinones, which can be further modified to introduce the benzothiazole ring.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves the use of microwave irradiation and one-pot multicomponent reactions to enhance reaction efficiency and yield . These methods are advantageous due to their simplicity, reduced reaction times, and lower energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]oxolane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as Dess-Martin periodinane to form benzoxazoles.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane is commonly used for oxidation reactions at ambient temperature.
Reduction: Sodium borohydride is a typical reducing agent used under mild conditions.
Major Products Formed
The major products formed from these reactions include substituted benzothiazoles, benzoxazoles, and other heterocyclic compounds with potential biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can interfere with various cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: This compound also contains a benzothiazole ring and exhibits similar biological activities.
N-methyl-2-{4-[(6-nitro-1,3-benzothiazol-2-yl)amino]-1H-pyrazol-1-yl}acetamide: Another benzothiazole derivative with potential medicinal applications.
Properties
Molecular Formula |
C19H18N2O2S |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]oxolane-2-carboxamide |
InChI |
InChI=1S/C19H18N2O2S/c1-12-4-9-15-17(11-12)24-19(21-15)13-5-7-14(8-6-13)20-18(22)16-3-2-10-23-16/h4-9,11,16H,2-3,10H2,1H3,(H,20,22) |
InChI Key |
WMAJULIUSGDHNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4CCCO4 |
Origin of Product |
United States |
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